molecular formula C12H10BrNO2S B1352520 Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate CAS No. 871673-11-9

Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate

Cat. No. B1352520
M. Wt: 312.18 g/mol
InChI Key: NQWDLNQDIXUKNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula for Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, and more. The available resources do not provide specific physical and chemical properties for Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate .

Scientific Research Applications

Synthetic Applications in Cyclization Reactions

Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate and related compounds have been utilized as building blocks in radical cyclization reactions onto azoles, enabling the synthesis of tri- and tetra-cyclic heterocycles. These cyclizations yield new 6-membered rings attached to azoles, demonstrating the potential of aryl radical intermediates in constructing complex molecular frameworks. This methodology opens avenues for the synthesis of diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science (Allin et al., 2005).

Role in Synthesis of Thiazole Derivatives

The compound has been pivotal in the synthesis of various thiazole derivatives, showcasing its versatility in organic synthesis. The conversion of ethyl 2-amino-thiazole-4-carboxylate into ethyl 2-bromothiazole-4-carboxylate and further reactions highlight the chemical transformations possible with thiazole carboxylates. These synthetic pathways contribute to the exploration of thiazole chemistry, enriching the toolkit for constructing molecules with potential biological activity (Zhou Zhuo-qiang, 2009).

Anticancer and Immunomodulatory Activities

Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate derivatives have been investigated for their immunomodulatory and anticancer activities. Notably, some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives exhibited significant inhibitors of LPS-stimulated NO generation, indicating potential for immunomodulatory applications. Additionally, certain derivatives showed strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, underlining their potential as anticancer agents (Abdel‐Aziz et al., 2009).

Spectroscopic and Structural Characterizations

The compound and its derivatives have been characterized through various spectroscopic techniques, including SC-XRD, to elucidate their molecular and crystal structures. Such studies provide insights into the molecular geometry, electronic properties, and potential applications of these compounds in technological fields, such as nonlinear optical (NLO) materials. The detailed characterizations contribute to understanding the structure-property relationships, guiding the design of novel materials with desired functionalities (Haroon et al., 2019).

Antiprofilerative Screening

Thiazole compounds derived from ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate have undergone antiproliferative screening, revealing activity against breast cancer cells MCF7. This highlights the potential of thiazole derivatives in developing anticancer therapies. The synthetic pathways leading to these compounds and their biological screenings pave the way for discovering new therapeutic agents (Sonar et al., 2020).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions. The available resources do not provide specific safety and hazard information for Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate .

properties

IUPAC Name

ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWDLNQDIXUKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429067
Record name ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate

CAS RN

871673-11-9
Record name ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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